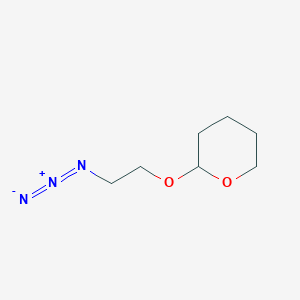

2-(2-Azidoethoxy)tetrahydropyran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-azidoethoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c8-10-9-4-6-12-7-3-1-2-5-11-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUCTOALORWJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733586 | |

| Record name | 2-(2-Azidoethoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835625-50-8 | |

| Record name | 2-(2-Azidoethoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 2 2 Azidoethoxy Tetrahydropyran

Strategic Approaches to the Synthesis of Azido-Functionalized Precursors

The cornerstone of synthesizing 2-(2-Azidoethoxy)tetrahydropyran is the efficient preparation of an alcohol precursor bearing an azide (B81097) moiety. This is typically achieved through a two-step sequence involving the activation of a diol followed by nucleophilic substitution.

The most direct precursor to the target molecule is 2-(2-Azidoethoxy)ethanol. Its synthesis is a well-established procedure that begins with a readily available starting material, diethylene glycol. guidechem.com The process involves two main transformations:

Activation of the Hydroxyl Group : One of the hydroxyl groups of diethylene glycol is selectively activated to create a good leaving group. This is commonly achieved by converting it into a sulfonate ester, such as a tosylate. The reaction involves treating diethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine. guidechem.com This reaction is typically performed in a solvent like dichloromethane (B109758) under controlled temperature conditions, starting with an ice bath and then allowing the reaction to proceed at room temperature. guidechem.com

Azide Installation : The resulting tosylate intermediate is then subjected to nucleophilic substitution with an azide source, most commonly sodium azide (NaN₃). guidechem.com This step displaces the tosylate group to form the C-N₃ bond, yielding 2-(2-Azidoethoxy)ethanol. The reaction is often carried out in a polar solvent such as ethanol (B145695) or DMF at elevated temperatures to ensure a sufficient reaction rate. guidechem.comgoogle.com A reported synthesis achieved a 95% yield for this azidation step. guidechem.com

A similar strategy is employed for synthesizing related, longer-chain building blocks like 2-[2-(2-azidoethoxy)ethoxy]ethanol, which starts from 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride and involves direct substitution of the chloride with sodium azide. chemicalbook.comrsc.org

Table 1: Representative Synthesis of 2-(2-Azidoethoxy)ethanol guidechem.com

| Step | Starting Material | Reagents | Solvent | Key Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 1 | Diethylene glycol | p-Toluenesulfonyl chloride, Triethylamine | Dichloromethane | Ice bath, then 20°C for 12h | 2-(2-Hydroxyethoxy)ethyl p-toluenesulfonate | Not specified |

The introduction of the azide functional group is a critical step in the synthesis. The azide ion (N₃⁻) is recognized as an excellent nucleophile, making nucleophilic substitution the most prevalent method for its installation. masterorganicchemistry.comstackexchange.com

Sₙ2 Reaction : The reaction of an alkyl halide or, more commonly, an alkyl sulfonate (like a tosylate or mesylate) with an alkali metal azide such as NaN₃ is the classic and most widely used approach. nih.govorganic-chemistry.org This reaction typically follows an Sₙ2 pathway, which results in the inversion of configuration at the stereocenter, a crucial consideration in stereoselective synthesis. nih.govcommonorganicchemistry.com The efficiency of this displacement is high, as seen in the preparation of 2-(2-azidoethoxy)ethanol. guidechem.com

Direct Conversion of Alcohols : Methods exist for the direct conversion of alcohols to azides, bypassing the need to first form a halide or sulfonate. The Mitsunobu reaction is one such method, which allows for the displacement of a hydroxyl group with an azide source with inversion of configuration. masterorganicchemistry.comcommonorganicchemistry.com Another approach involves using diphenylphosphoryl azide (DPPA) with a base, which also proceeds with clean inversion. nih.govcommonorganicchemistry.com More recently, hypervalent iodine reagents have been developed for the late-stage dehydroxyazidation of complex alcohols. nih.gov

Safety and Reagent Considerations : While effective, reactions involving azides require caution. Sodium azide is toxic, and the use of protic acids during workup must be avoided to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃). nih.gov Alternative reagents like trimethylsilyl (B98337) azide (TMSN₃) are often used under Lewis acidic conditions. nih.gov

Formation of the Tetrahydropyran (B127337) Acetal (B89532) Linkage in 2-(2-Azidoethoxy)tetrahydropyran

Once the azido (B1232118) alcohol is obtained, the final step is the protection of the remaining hydroxyl group as a tetrahydropyranyl (THP) ether. This reaction introduces the tetrahydropyran ring and forms the final product.

The formation of a THP ether is a standard protecting group strategy in organic synthesis, achieved by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP). youtube.com The reaction is catalyzed by an acid.

The mechanism begins with the protonation of the alkene in DHP by the acid catalyst. This generates a resonance-stabilized oxocarbenium ion. youtube.com The alcohol (in this case, 2-(2-azidoethoxy)ethanol) then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation of the resulting oxonium ion yields the THP ether and regenerates the acid catalyst. youtube.com

A variety of acid catalysts can be employed for this transformation, ranging from strong protic acids to milder Lewis acids.

Table 2: Common Catalysts for Tetrahydropyranylation of Alcohols

| Catalyst Type | Examples | Notes |

|---|---|---|

| Protic Acids | p-Toluenesulfonic acid (TsOH), Trifluoroacetic Acid (TFA) youtube.comresearchgate.net | Effective and common, but can be too harsh for sensitive substrates. |

| Lewis Acids | Scandium triflate (Sc(OTf)₃), Aluminum chloride (AlCl₃) researchgate.netcapes.gov.br | Often milder and allow for reaction under non-aqueous conditions. |

| Heterogeneous Catalysts | Niobium-based solid acids, Montmorillonite clay | Offer advantages in ease of separation and catalyst reusability. researchgate.net |

A key consideration in the synthesis of 2-(2-Azidoethoxy)tetrahydropyran is the chemoselectivity of the tetrahydropyranylation step. The reaction must selectively form the THP ether without affecting the azide functional group.

The azide group is generally robust and stable under the mild acidic conditions typically used for THP ether formation. nih.gov Catalysts like PPTS or catalytic amounts of Sc(OTf)₃ are sufficiently mild to promote the reaction of the alcohol with DHP while leaving the azide untouched. capes.gov.br The primary concern is the avoidance of strong, stoichiometric acids, which could potentially protonate the azide to form the unstable and hazardous hydrazoic acid. nih.gov Therefore, by selecting an appropriate mild acid catalyst, the hydroxyl group of 2-(2-azidoethoxy)ethanol can be chemoselectively converted to the THP ether in high yield, completing the synthesis.

Advanced Synthetic Routes and Methodological Innovations for 2-(2-Azidoethoxy)tetrahydropyran

While the two-step sequence of azidation followed by tetrahydropyranylation is a robust and reliable method, research into synthetic methodology offers avenues for improvement. Innovations focus on increasing efficiency, reducing step counts, and employing more environmentally benign conditions.

Catalyst Innovation : The development of novel catalysts for both key steps can enhance the synthesis. For the azidation step, microwave-promoted substitutions can dramatically reduce reaction times. organic-chemistry.org For the tetrahydropyranylation, the use of water-tolerant Lewis acids like lanthanide triflates or solid-supported acid catalysts simplifies reaction workup and allows for catalyst recycling. researchgate.netorganic-chemistry.org

One-Pot Procedures : Although not explicitly reported for this specific molecule, the general trend in synthesis is toward one-pot procedures. A hypothetical advanced route might involve the in-situ generation of the tosylate from diethylene glycol, followed by the addition of sodium azide and a phase-transfer catalyst to produce the azido alcohol, which could then be directly treated with DHP and a solid-supported acid catalyst in the same reaction vessel after a solvent swap.

Alternative Azidation Reagents : Innovations in azidating reagents could also streamline the synthesis. For instance, using reagents that directly and mildly convert alcohols to azides, such as those based on hypervalent iodine, could potentially shorten the synthetic sequence by avoiding the tosylation step altogether. nih.gov These advanced methods, while requiring optimization, point toward more efficient and elegant future syntheses of 2-(2-Azidoethoxy)tetrahydropyran.

Multi-Step Synthesis Strategies for Complex Derivatives

There is no specific information available in the searched scientific literature detailing multi-step synthesis strategies for creating complex derivatives starting from or leading to 2-(2-Azidoethoxy)tetrahydropyran . While continuous-flow processes have been developed for other azido-containing heterocycles, such as 2-(azidomethyl)oxazoles, which involve the thermolysis of vinyl azides and subsequent nucleophilic displacement nih.gov, similar detailed pathways for the target compound are not documented.

Stereochemical Control in Tetrahydropyran Ring Synthesis

The stereoselective synthesis of substituted tetrahydropyrans is a significant area of research in organic chemistry, with various methods developed to control the arrangement of substituents on the THP ring. organic-chemistry.orgnih.gov Key strategies include:

Substrate-controlled cyclizations: Utilizing existing stereocenters in the precursor molecule to direct the formation of new stereocenters during the ring-closing step.

Reagent-controlled methods: Employing chiral catalysts or reagents to favor the formation of one stereoisomer over another. nih.gov

Thermodynamic vs. Kinetic Control: Manipulating reaction conditions to favor the formation of either the most stable (thermodynamic) or the most rapidly formed (kinetic) isomer. For instance, methods have been developed for the stereoselective synthesis of the thermodynamically less favorable 2,6-trans-tetrahydropyrans. nih.gov

Despite the existence of these general principles for other tetrahydropyran-containing molecules, specific studies detailing the application of these techniques to achieve stereochemical control in the synthesis of 2-(2-Azidoethoxy)tetrahydropyran are absent from the reviewed literature.

Reactivity and Chemical Transformations of 2 2 Azidoethoxy Tetrahydropyran

Reactivity Profiles of the Azide (B81097) Moiety

The azide functional group is an energy-rich moiety that participates in a variety of highly specific and efficient reactions. Its reactivity is central to the utility of 2-(2-Azidoethoxy)tetrahydropyran in synthetic chemistry, particularly in the construction of nitrogen-containing molecules.

The azide group readily undergoes [3+2] cycloaddition reactions, most notably with alkynes, to form stable five-membered triazole rings. This transformation, a cornerstone of "click chemistry," is prized for its high efficiency, selectivity, and biocompatibility.

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne can proceed thermally, but the reaction often requires elevated temperatures and can produce a mixture of 1,4- and 1,5-regioisomers. A significant advancement was the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which proceeds rapidly at ambient temperatures and yields the 1,4-disubstituted triazole regioisomer exclusively. nih.gov Another major variant is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which occurs between an azide and a strained cyclooctyne (B158145). This reaction is notable for proceeding without the need for a cytotoxic metal catalyst, making it highly suitable for applications in biological systems. researchgate.net

The choice of alkyne and reaction conditions can be tuned to control the outcome. For instance, the steric and electronic properties of substituents on the reactants can influence reaction rates by orders of magnitude. researchgate.net

| Reaction Type | Typical Reactants | Key Conditions | Primary Product |

| Huisgen Cycloaddition (Thermal) | Alkyne | Elevated Temperature | Mixture of 1,4- and 1,5-triazoles |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Copper(I) source (e.g., CuSO₄/sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne (e.g., DBCO, BCN) | Catalyst-free, ambient temperature | 1,2,3-triazole |

The azide group in 2-(2-Azidoethoxy)tetrahydropyran can be efficiently and chemoselectively reduced to a primary amine. This transformation is fundamental for introducing a nucleophilic amino group, enabling further functionalization such as amidation or alkylation. A wide array of reducing agents can accomplish this conversion, offering compatibility with various other functional groups. organic-chemistry.org

Common methods for azide reduction include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). organic-chemistry.org Other effective reagents include nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, which readily reduces aliphatic and aromatic azides. organic-chemistry.org Dichloroindium hydride has also been shown to be a mild and effective reagent for this purpose. organic-chemistry.org The choice of reducing agent is critical to avoid the premature cleavage of the acid-sensitive THP ether.

| Reagent/System | Typical Conditions | Key Advantages |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Hydrogen atmosphere, suitable solvent (e.g., ethanol (B145695), ethyl acetate) | Clean reaction, high yield |

| Nickel Boride (NiCl₂/NaBH₄) | Methanol solvent, ambient temperature | Facile reduction of a wide range of azides. organic-chemistry.org |

| Dichloroindium Hydride (InCl₂H) | Mild conditions | Chemoselective reduction. organic-chemistry.org |

| Tin(IV) 1,2-benzenedithiolate / NaBH₄ | Mild conditions | Reduces primary, secondary, tertiary, and aromatic azides in excellent yields. organic-chemistry.org |

Transformations Involving the Tetrahydropyran (B127337) Acetal (B89532)

The tetrahydropyranyl (THP) group serves as a robust protecting group for the hydroxyl functionality. Its primary role is to mask the alcohol's reactivity during transformations at the azide terminus, after which it can be cleanly removed.

The THP acetal is readily cleaved under acidic conditions to regenerate the parent hydroxyl group and 5-hydroxypentanal. wikipedia.org This deprotection is typically achieved with high efficiency using mild protic or Lewis acids. total-synthesis.com The mechanism involves protonation of the acetal oxygen, followed by cleavage to form a stabilized carbocation, which is then trapped by water or another nucleophilic solvent. total-synthesis.com

| Reagent | Typical Solvent | Relative Acidity/Conditions |

| Acetic Acid | THF / Water | Mild, often requires gentle heating. thieme-connect.de |

| p-Toluenesulfonic Acid (TsOH) | Water or Methanol/Ethanol | Stronger acid, fast reaction at room temperature. wikipedia.org |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Mildly acidic (pH ~3), may require heating (45-55 °C). total-synthesis.comthieme-connect.de |

| Bismuth Triflate | Acetonitrile/Water | Can catalyze both protection and deprotection. |

A key advantage of the THP protecting group is its stability across a broad spectrum of non-acidic reaction conditions. nih.gov This stability allows for extensive chemical manipulation of other parts of the molecule, such as the azide group, without affecting the protected alcohol.

THP ethers are notably stable to:

Strongly basic conditions : They withstand reagents like hydroxides and alkoxides used for ester hydrolysis. thieme-connect.deorganic-chemistry.org

Organometallic reagents : They are resistant to Grignard reagents and organolithium compounds, provided the temperature is kept low (e.g., below 0 °C). thieme-connect.de

Nucleophiles and Hydrides : They are stable towards most nucleophiles and complex metal hydrides like lithium aluminum hydride in the absence of Lewis acids. thieme-connect.deorganic-chemistry.org

Acylating and Alkylating Reagents : The protected oxygen is not nucleophilic, rendering it stable to common alkylation and acylation conditions. total-synthesis.comorganic-chemistry.org

This resilience makes the THP group a reliable choice for multi-step syntheses where basic, organometallic, or reductive steps are required before the hydroxyl group is unmasked. thieme-connect.de

Orthogonal Reactivity and Selective Functionalization

The presence of two distinct functional groups with non-overlapping reactivity profiles in 2-(2-Azidoethoxy)tetrahydropyran allows for orthogonal functionalization. This means that one group can be reacted selectively while the other remains intact, enabling precise, stepwise construction of complex molecules. researchgate.net

For example, the azide moiety can participate in a catalyst-free SPAAC reaction with a cyclooctyne under neutral, physiological conditions where the THP ether is completely stable. researchgate.net Subsequently, the THP group can be selectively removed under mild acidic conditions (e.g., using PPTS in ethanol), which would not affect the newly formed triazole ring. total-synthesis.com This orthogonal strategy is fundamental in fields like chemical biology and materials science for the synthesis of well-defined conjugates and functional polymers. The ability to perform multiple bioorthogonal reactions simultaneously, such as SPAAC and an inverse-electron-demand Diels-Alder (IEDDA) reaction, without cross-reactivity, highlights the sophisticated level of control achievable. nih.govresearchgate.net

2 2 Azidoethoxy Tetrahydropyran As a Versatile Synthetic Intermediate

Construction of Complex Organic Molecules

The robust and orthogonal nature of the functional groups present in 2-(2-Azidoethoxy)tetrahydropyran makes it an ideal building block for the systematic construction of complex organic molecules. The THP ether provides a stable protecting group for the hydroxyl function, which can be selectively removed under acidic conditions, while the azide (B81097) group serves as a versatile handle for a range of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".

Assembly of Branched and Polyfunctional Scaffolds

The ability to introduce both a protected hydroxyl group and an azide moiety into a molecule using 2-(2-Azidoethoxy)tetrahydropyran is highly advantageous for the synthesis of branched and polyfunctional scaffolds. The azide can be converted into an amine via reduction, which can then be further functionalized, or it can participate in cycloaddition reactions to form triazoles, which are stable, aromatic linkers. This allows for the creation of multiple branching points within a molecular framework.

For instance, the azide can be utilized in a "click" reaction with a terminal alkyne to introduce a new substituent, while the THP-protected alcohol can be deprotected and used as a nucleophile in subsequent reactions, such as esterification or etherification, to add another branch. This stepwise and controlled functionalization enables the construction of highly elaborate and precisely defined three-dimensional structures. The development of such polyfunctional scaffolds is crucial in various fields, including medicinal chemistry and materials science, for the creation of new drugs and functional materials.

Sequential Integration into Multi-component Systems

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and reducing waste. 2-(2-Azidoethoxy)tetrahydropyran is well-suited for integration into sequential MCR strategies.

In such a strategy, the azide or the protected alcohol of 2-(2-Azidoethoxy)tetrahydropyran can participate in an initial MCR. The resulting product, which now contains the other unreacted functional group from the original building block, can then be subjected to a second, distinct reaction. This sequential approach allows for the rapid assembly of diverse and complex molecular libraries. For example, an amine derived from the reduction of the azide in 2-(2-Azidoethoxy)tetrahydropyran could be used as a component in a Ugi or Passerini reaction, with the THP-protected alcohol available for further modification after the MCR is complete. This sequential integration is a key strategy for achieving molecular diversity and complexity in an efficient manner.

Role in the Synthesis of Functionalized Bioconjugates and Probes

The biocompatibility of the azide group and the ability to deprotect the hydroxyl group under mild conditions make 2-(2-Azidoethoxy)tetrahydropyran a valuable precursor in the field of bioconjugation and chemical biology.

Precursor to Linkers for Bioorthogonal Reactions

Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group of 2-(2-Azidoethoxy)tetrahydropyran is a key functional group for one of the most widely used bioorthogonal reactions: the strain-promoted azide-alkyne cycloaddition (SPAAC).

By modifying the alcohol end of 2-(2-Azidoethoxy)tetrahydropyran (after deprotection) with a molecule of interest (e.g., a drug, a fluorophore, or a biotin (B1667282) tag), and then reacting the azide with a strained alkyne that has been incorporated into a biomolecule, a stable covalent linkage can be formed. The ethoxy-tetrahydropyran portion of the molecule can act as a flexible and hydrophilic spacer, which can be beneficial for maintaining the biological activity of the conjugated biomolecule. The versatility of this approach allows for the creation of a wide range of custom linkers for specific bioorthogonal applications.

Incorporation into Labeling Reagents for Biological Systems

The ability to introduce an azide group into a molecule of interest via 2-(2-Azidoethoxy)tetrahydropyran is fundamental to the design of labeling reagents for biological systems. These reagents are used to visualize, track, and quantify biomolecules such as proteins, nucleic acids, and glycans within their native environment.

Advanced Applications of 2 2 Azidoethoxy Tetrahydropyran Derived Conjugates

Click Chemistry Platforms

Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for creating complex molecular architectures. The azide (B81097) group of 2-(2-Azidoethoxy)tetrahydropyran is a prime functional group for these types of ligations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Macromolecular Conjugation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of click chemistry. youtube.com It involves the reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole ring, a reaction that is accelerated by orders of magnitude in the presence of a copper(I) catalyst. nih.gov This reaction is a cornerstone of macromolecular conjugation, used to link together polymers, biomolecules, and nanoparticles.

In theory, 2-(2-Azidoethoxy)tetrahydropyran could be used to introduce a protected hydroxyl group onto an alkyne-functionalized macromolecule. Following the CuAAC reaction, the THP protecting group could be removed to expose the hydroxyl group for further functionalization. Despite the extensive use of CuAAC for creating complex polymer structures and bioconjugates, specific examples and research data detailing the use of 2-(2-Azidoethoxy)tetrahydropyran as the azide component in these conjugations are not described in the available literature.

Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

A significant limitation of CuAAC for biological applications is the cytotoxicity of the copper catalyst. wikipedia.org Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed to overcome this issue by using a strained cyclooctyne (B158145) in place of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a metal catalyst. wikipedia.orgescholarship.org This makes SPAAC a truly bioorthogonal reaction, suitable for use in living cells and organisms. ru.nl

A molecule like 2-(2-Azidoethoxy)tetrahydropyran could theoretically be used in SPAAC to label cyclooctyne-modified biomolecules. However, the literature on SPAAC focuses on other azide-containing reporters, and there are no specific studies or data tables available that document the reaction kinetics or application of 2-(2-Azidoethoxy)tetrahydropyran in this context.

Other Selective Ligations via the Azide Functionality

The azide group is not limited to cycloadditions with alkynes. The Staudinger ligation, for example, is a bioorthogonal reaction between an azide and a specifically engineered triarylphosphine. wikipedia.org This reaction forms a stable amide bond and has been used for labeling biomolecules in living systems. Additionally, azides can participate in other transformations, though these are less common in the context of bioconjugation. While the azide of 2-(2-Azidoethoxy)tetrahydropyran could potentially undergo these reactions, there is no specific evidence in the scientific literature of its use in Staudinger ligations or other alternative azide-based conjugations.

Bioconjugation and Bioorthogonal Chemistry in Chemical Biology

Bioorthogonal chemistry allows for the study of biomolecules in their native environment without interfering with biological processes. wikipedia.orgnih.gov The azide group is one of the most widely used bioorthogonal functional groups.

Site-Specific Modification of Biomolecules

The ability to modify biomolecules at specific sites is crucial for understanding their function and for creating therapeutic agents like antibody-drug conjugates. nih.gov This can be achieved by introducing a bioorthogonal handle, such as an azide, into a protein or nucleic acid, either through metabolic labeling or by incorporating unnatural amino acids or nucleosides. nih.gov A probe molecule can then be attached to this handle.

While 2-(2-Azidoethoxy)tetrahydropyran possesses the necessary azide group for such an application, there are no published studies that demonstrate its use for the site-specific modification of proteins, nucleic acids, or other biomolecules. Research in this area typically employs azido-amino acids, azido-sugars, or other specifically designed azide probes. researchgate.netnih.gov

Polymer Science and Advanced Materials Fabrication

The unique chemical properties of 2-(2-Azidoethoxy)tetrahydropyran have positioned it as a key component in the development of sophisticated polymeric materials. Its application spans the creation of polymers with precisely controlled architectures to the functionalization of various substrates at the nanoscale.

The azide functionality of 2-(2-Azidoethoxy)tetrahydropyran is central to its role in synthesizing custom polymeric architectures. Through CuAAC reactions, this compound can be efficiently "clicked" onto alkyne-functionalized monomers or polymers, enabling the construction of diverse and complex structures such as block copolymers, star polymers, and graft copolymers. The THP-protected alcohol provides a latent hydroxyl group that can be deprotected post-polymerization to introduce further functionality or to alter the polymer's properties, such as its hydrophilicity.

Block Copolymers: The synthesis of block copolymers often involves the use of a macroinitiator containing one type of polymer block, which is then used to initiate the polymerization of a second monomer, or the coupling of two different pre-formed polymer blocks. By incorporating 2-(2-Azidoethoxy)tetrahydropyran at the terminus of a polymer chain, it can be readily clicked to another polymer chain possessing a terminal alkyne group. This modular approach allows for the combination of chemically distinct polymer segments, leading to materials with tailored self-assembly behaviors and properties.

Star Polymers: Star polymers, which consist of multiple polymer "arms" radiating from a central core, can be synthesized using 2-(2-Azidoethoxy)tetrahydropyran. A multifunctional core molecule bearing several alkyne groups can be reacted with an excess of a polymer arm that has been end-functionalized with 2-(2-Azidoethoxy)tetrahydropyran. The efficiency of the CuAAC reaction ensures high grafting density, leading to well-defined star architectures.

Graft Copolymers: In the synthesis of graft copolymers, side chains of one type of polymer are attached to a backbone of another. A polymer backbone containing pendant alkyne groups can be reacted with side chains functionalized with 2-(2-Azidoethoxy)tetrahydropyran. This "grafting to" approach benefits from the high efficiency and specificity of the click reaction, allowing for the creation of densely grafted structures.

| Polymeric Architecture | Synthetic Strategy Utilizing 2-(2-Azidoethoxy)tetrahydropyran | Key Features |

| Block Copolymers | Click coupling of a polymer chain terminated with 2-(2-Azidoethoxy)tetrahydropyran to an alkyne-terminated polymer chain. | Modular synthesis, combination of dissimilar polymer blocks, controlled self-assembly. |

| Star Polymers | Reaction of polymer arms end-functionalized with 2-(2-Azidoethoxy)tetrahydropyran with a multifunctional alkyne core. | High arm density, defined core-shell structures, unique rheological properties. |

| Graft Copolymers | "Grafting to" of polymer side chains functionalized with 2-(2-Azidoethoxy)tetrahydropyran onto a polymer backbone with pendant alkyne groups. | High grafting density, controlled side-chain distribution, tailored surface properties. |

The ability to modify the surfaces of polymers and nanomaterials is crucial for a wide range of applications, from biocompatible coatings to targeted drug delivery systems. 2-(2-Azidoethoxy)tetrahydropyran provides a versatile tool for such functionalization, again leveraging the power of click chemistry.

Surfaces of polymers or nanomaterials, such as silica (B1680970) or gold nanoparticles, can be pre-functionalized with alkyne groups. Subsequent reaction with 2-(2-Azidoethoxy)tetrahydropyran allows for the covalent attachment of the azidoethoxy-THP moiety. This introduces a new layer of functionality to the surface. The azide group can be used for further "clicking" of other molecules, while the THP-protected alcohol can be deprotected to yield a hydroxylated surface, altering its hydrophilicity and providing sites for further chemical modification.

This strategy has been employed to attach polyethylene (B3416737) glycol (PEG) chains to surfaces, a process known as PEGylation, which is widely used to improve the biocompatibility and circulation time of nanoparticles in biomedical applications. By first attaching 2-(2-Azidoethoxy)tetrahydropyran to an alkyne-functionalized surface and then deprotecting the THP group, the resulting hydroxyl groups can be used to initiate the polymerization of ethylene (B1197577) oxide, growing PEG chains directly from the surface in a "grafting from" approach.

| Nanomaterial/Surface | Functionalization Strategy with 2-(2-Azidoethoxy)tetrahydropyran | Resulting Surface Properties |

| Silica Nanoparticles | 1. Silanization with an alkyne-containing silane. 2. Click reaction with 2-(2-Azidoethoxy)tetrahydropyran. 3. Optional deprotection of THP group. | Introduction of azide or hydroxyl functionality, tunable hydrophilicity, platform for further bioconjugation. |

| Gold Nanoparticles | 1. Formation of a self-assembled monolayer (SAM) of an alkyne-terminated thiol. 2. Click reaction with 2-(2-Azidoethoxy)tetrahydropyran. | Stable functionalization, introduction of click-reactive handles, enhanced colloidal stability. |

| Polymer Films | 1. Copolymerization with an alkyne-containing monomer to create alkyne-functionalized surface. 2. Click reaction with 2-(2-Azidoethoxy)tetrahydropyran. | Modified surface chemistry, controlled wettability, sites for immobilization of biomolecules. |

The research findings clearly indicate that 2-(2-Azidoethoxy)tetrahydropyran is a highly effective and versatile chemical tool. Its application in polymer science and materials fabrication enables the precise engineering of macromolecular structures and surfaces, paving the way for the development of new advanced materials with tailored properties and functionalities.

Analytical and Computational Approaches in Research on 2 2 Azidoethoxy Tetrahydropyran

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental in the detailed characterization of 2-(2-Azidoethoxy)tetrahydropyran, providing insights into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of 2-(2-Azidoethoxy)tetrahydropyran. Both ¹H and ¹³C NMR spectra provide critical data for its structural assignment.

In ¹H NMR spectroscopy, the chemical shifts of the protons are influenced by their local electronic environment. For the tetrahydropyran (B127337) (THP) ring, the protons typically appear in the range of 1.3 to 4.0 ppm. Specifically, the protons on the carbon adjacent to the ring oxygen (C2 and C6) are deshielded and resonate at higher chemical shifts. The protons of the ethoxy group and the azide-bearing methylene (B1212753) group also exhibit characteristic shifts.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms of the THP ring show signals at distinct chemical shifts, with the carbon atom bonded to two oxygens (the anomeric carbon) appearing significantly downfield.

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the tetrahydropyran moiety, which are instrumental in the analysis of 2-(2-Azidoethoxy)tetrahydropyran.

Interactive Data Table: Typical ¹H NMR Chemical Shifts for Tetrahydropyran Derivatives

| Proton Position | Typical Chemical Shift (ppm) | Multiplicity |

| H-2, H-6 (axial & equatorial) | 3.4 - 4.0 | Multiplet |

| H-3, H-4, H-5 (axial & equatorial) | 1.4 - 1.9 | Multiplet |

Note: Chemical shifts can vary depending on the solvent and substituents.

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for Tetrahydropyran Derivatives

| Carbon Position | Typical Chemical Shift (ppm) |

| C-2, C-6 | 65 - 70 |

| C-3, C-5 | 25 - 30 |

| C-4 | 20 - 25 |

Note: Chemical shifts are relative to a standard reference and can be influenced by the specific molecular structure.

Infrared (IR) spectroscopy is employed to identify the key functional groups present in 2-(2-Azidoethoxy)tetrahydropyran. The most prominent and diagnostic absorption band is that of the azide (B81097) (–N₃) group. rsc.org The asymmetric stretching vibration of the azide functional group gives rise to a strong, sharp peak typically observed in the region of 2100-2250 cm⁻¹. nih.gov This distinctive peak is a clear indicator of the presence of the azide moiety in the molecule.

Another important feature in the IR spectrum is the C-O-C stretching vibrations of the ether linkages within the tetrahydropyran ring and the ethoxy chain. These typically appear as strong bands in the fingerprint region, around 1050-1150 cm⁻¹. The presence of these bands confirms the ether components of the structure.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Azide (–N₃) stretch | 2100 - 2250 | Strong, Sharp |

| C-O-C (ether) stretch | 1050 - 1150 | Strong |

| C-H (alkane) stretch | 2850 - 3000 | Medium to Strong |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of 2-(2-Azidoethoxy)tetrahydropyran and for gaining insights into its structure through fragmentation patterns. nist.gov In a typical mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. For 2-(2-Azidoethoxy)tetrahydropyran (C₇H₁₃N₃O₂), the expected molecular weight is approximately 171.10 g/mol .

Electron impact ionization often leads to the fragmentation of the molecular ion. chemguide.co.uk The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the azide group (N₃), the ethoxy group, or cleavage of the tetrahydropyran ring. The analysis of these fragment ions helps to piece together the molecular structure. For instance, a characteristic fragmentation of ethers is the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org

Interactive Data Table: Expected Key Ions in the Mass Spectrum of 2-(2-Azidoethoxy)tetrahydropyran

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [M]⁺ | ~171 | Molecular Ion |

| [M - N₃]⁺ | ~129 | Loss of the azide group |

| [THP-O-CH₂CH₂]⁺ | ~129 | Fragment containing the THP and ethoxy groups |

| [THP]⁺ | ~85 | Tetrahydropyranyl cation |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the purification of 2-(2-Azidoethoxy)tetrahydropyran and for the analysis of its purity.

High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of 2-(2-Azidoethoxy)tetrahydropyran. By using a suitable stationary phase (e.g., a C18 column) and a mobile phase, the compound can be separated from any impurities or starting materials. The retention time of the main peak in the chromatogram is characteristic of the compound under specific conditions. The area of the peak is proportional to the concentration, allowing for quantitative purity assessment.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of the synthesis of 2-(2-Azidoethoxy)tetrahydropyran. libretexts.org By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. quora.com This allows for a quick qualitative analysis of the reaction's progress. nih.govsemanticscholar.org

Interactive Data Table: Example TLC Parameters

| Parameter | Description |

| Stationary Phase | Silica (B1680970) gel 60 F254 |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate) |

| Visualization | UV light (if the compound is UV active) or staining with a suitable reagent (e.g., potassium permanganate) |

Computational Chemistry and Theoretical Studies

Computational chemistry utilizes the principles of quantum mechanics and classical mechanics to model and simulate molecular systems. For a molecule like 2-(2-Azidoethoxy)tetrahydropyran, these methods can elucidate its electronic structure, potential energy surfaces, and dynamic behavior.

Quantum Chemical Calculations of Reactivity and Reaction Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity of 2-(2-Azidoethoxy)tetrahydropyran. These calculations can determine the distribution of electron density within the molecule, highlighting regions susceptible to nucleophilic or electrophilic attack.

The azide functional group is known for its participation in a variety of reactions, most notably the [3+2] cycloaddition, often referred to as "click chemistry." Computational studies on similar azide-containing compounds have shown that the reactivity is governed by the energies of the frontier molecular orbitals (HOMO and LUMO). cuny.edu For 2-(2-Azidoethoxy)tetrahydropyran, theoretical calculations would likely focus on the reaction pathway of its cycloaddition with alkynes or other dipolarophiles. These studies can model the transition state structures and calculate the activation energies, providing a quantitative measure of the reaction's feasibility and rate. nih.gov

Furthermore, quantum chemical methods can be employed to investigate the reaction mechanisms of the tetrahydropyran ring. For instance, the cleavage of the anomeric C-O bond in the THP ring, a common reaction for THP-protected alcohols, can be modeled to understand the influence of the 2-(2-azidoethoxy) substituent on the reaction barrier.

Table 1: Illustrative Reactivity Descriptors Calculable for 2-(2-Azidoethoxy)tetrahydropyran

| Descriptor | Theoretical Significance | Potential Application |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | Predicting reactivity in cycloaddition reactions. |

| Molecular Electrostatic Potential (MESP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Identifying reactive sites on the azide and THP moieties. mdpi.com |

| Fukui Functions | Quantifies the change in electron density at a given point when an electron is added or removed, indicating local reactivity. | Pinpointing the most reactive atoms for specific reaction types. |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Comparing the rates of different potential reactions, such as cycloadditions or ring-opening. nih.gov |

This table is illustrative and based on general computational chemistry principles. Specific values would require dedicated calculations for the molecule.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of 2-(2-Azidoethoxy)tetrahydropyran are crucial for its interactions and reactivity. Molecular modeling techniques, including both quantum mechanics and force-field based molecular mechanics, are employed to study these aspects.

The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. However, the presence of a substituent at the C2 position introduces the anomeric effect, which can influence the preference for an axial or equatorial orientation of the substituent. For 2-(2-Azidoethoxy)tetrahydropyran, the bulky and polar azidoethoxy group's preferred orientation would be a key area of investigation.

Conformational analysis involves calculating the relative energies of different spatial arrangements (conformers) of the molecule. Ab initio and DFT methods have been used to determine the energies of various conformers of tetrahydropyran itself, such as the chair, boat, and twist forms. researchgate.net Similar calculations for 2-(2-Azidoethoxy)tetrahydropyran would reveal the most stable conformer and the energy barriers between different conformations.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of the atoms, MD can explore the conformational landscape and identify the most populated conformational states, which is particularly important for understanding how the molecule might interact with other molecules or biological targets.

Table 2: Key Conformational Parameters of Substituted Tetrahydropyrans

| Conformer | Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) - Example Data for THP |

| Chair | C1-C2-C3-C4 ≈ ±55° | 0.00 |

| Twist-Boat | Complex, non-planar | 5.9 - 6.1 |

| Boat | C1-C2-C3-C4 ≈ 0°, C4-C5-C6-O ≈ 0° | 6.7 - 7.2 |

Data adapted from theoretical studies on tetrahydropyran and are for illustrative purposes. researchgate.net The actual values for 2-(2-Azidoethoxy)tetrahydropyran would depend on the substituent's influence.

The orientation of the azidoethoxy side chain relative to the tetrahydropyran ring would also be a significant focus of conformational analysis. The rotational barriers around the C-O and C-C bonds of the ethoxy linker would be calculated to understand the flexibility of this part of the molecule.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Transformations

The primary reaction of the azide (B81097) group in 2-(2-Azidoethoxy)tetrahydropyran is the 1,3-dipolar cycloaddition with an alkyne to form a stable triazole ring. This reaction, a cornerstone of "click chemistry," is heavily reliant on catalysis to achieve high efficiency and regioselectivity. Future progress hinges on the evolution of these catalytic systems.

The most established method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is not a true concerted cycloaddition but proceeds through a copper acetylide intermediate, which ensures the specific formation of the 1,4-disubstituted triazole isomer. rsc.orgd-nb.info The required Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate. researchgate.net A critical area of development is the design of ligands that both accelerate the reaction and mitigate the toxicity of copper, especially in biological applications. rsc.org Ligands such as tris(3-hydroxypropyltriazolyl)methylamine (THPTA) have proven effective in protecting cells from oxidative damage and stabilizing the active Cu(I) state. researchgate.netrsc.orgnih.gov

A significant leap forward is the development of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Unlike CuAAC, this reaction typically yields the 1,5-triazole regioisomer and can proceed with both terminal and internal alkynes. d-nb.info This alternative regioselectivity provides chemists with greater control over the final molecular architecture. Recent research has focused on creating biocompatible ruthenium(II) catalysts that function in aqueous environments at room temperature. rsc.org A particularly promising innovation is the creation of photoactivatable ruthenium(II) complexes for azide-thioalkyne cycloadditions (RuAtAC). octant.bio These catalysts remain inert until irradiated with light, offering precise spatial and temporal control over the reaction, a powerful tool for advanced applications. octant.bionih.gov

| Catalytic System | Typical Catalyst | Regioisomer | Alkyne Substrate | Key Features |

| CuAAC | Cu(I) salts (e.g., from CuSO₄ + Ascorbate) + Ligand (e.g., THPTA) | 1,4-disubstituted triazole | Terminal alkynes | High reaction rates, well-established, potential cytotoxicity of copper. rsc.orgresearchgate.netrsc.org |

| RuAAC | Ruthenium(II) complexes | 1,5-disubstituted triazole | Terminal and internal alkynes | Orthogonal to CuAAC, biocompatible variants available. d-nb.inforsc.org |

| Photo-RuAtAC | Photoactivatable Ruthenium(II) complexes | N/A (forms thioether-triazole) | Thioalkynes | Light-induced activation provides spatial and temporal control. octant.bio |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of chemical syntheses from traditional batch processes to continuous flow systems offers numerous advantages, including enhanced safety, accelerated reaction times, easier scalability, and automation. rsc.orgnih.gov The synthesis of triazoles via azide-alkyne cycloadditions is particularly well-suited for flow chemistry.

Continuous flow reactors have been successfully employed for CuAAC reactions, often utilizing heterogeneous catalysts like copper-on-charcoal or immobilized copper complexes. rsc.orgacs.org These solid-supported catalysts simplify product purification by preventing catalyst leaching into the product stream. rsc.orgacs.org Flow systems also allow for the safe handling of potentially hazardous organic azides and can be integrated with in-line purification and analysis techniques, streamlining the entire synthesis process. rsc.orgflinders.edu.au For example, robust protocols for synthesizing 1,2,3-triazoles have been established in flow systems, demonstrating high yields and good functional group tolerance. researchgate.netrsc.org The synthesis of the antiepileptic drug Rufinamide in a flow reactor highlights the industrial potential of this approach. nih.gov

Automated synthesis platforms, which combine robotics with flow chemistry, represent the next frontier. sigmaaldrich.com These systems can perform multi-step syntheses and generate large libraries of compounds with minimal human intervention. octant.bioflinders.edu.au By integrating a molecule like 2-(2-Azidoethoxy)tetrahydropyran into such a platform, researchers can rapidly create and screen vast numbers of derivatives for applications in drug discovery and materials science. This iterative loop of design, synthesis, and testing is significantly accelerated by automation, enabling the rapid optimization of molecular properties. octant.bio

| Platform | Key Advantages for Azide Transformations | Catalyst Type | Example Application |

| Continuous Flow Chemistry | Enhanced safety, rapid optimization, scalability, efficient heat/mass transfer. rsc.orgnih.gov | Heterogeneous (e.g., Copper-on-charcoal) or homogeneous. rsc.orgrsc.org | Synthesis of 1,2,3-triazoles, including active pharmaceutical ingredients like Rufinamide. nih.gov |

| Automated Synthesis Platforms | High-throughput synthesis, library generation, rapid design-build-test cycles. sigmaaldrich.com | Cartridge-based reagents, immobilized catalysts. acs.orgsigmaaldrich.com | Generation of compound libraries for drug discovery and materials science. octant.bio |

Exploration of New Bioorthogonal Reactions and Applications

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. rsc.org The azide group of 2-(2-Azidoethoxy)tetrahydropyran is a premier bioorthogonal handle, allowing for the specific labeling and tracking of biomolecules. researchgate.net While CuAAC is a powerful tool, its copper catalyst can be toxic to living cells, spurring the development of new bioorthogonal reactions. rsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was a major breakthrough, as it eliminates the need for a toxic metal catalyst. youtube.com The reaction relies on the inherent ring strain of a cyclooctyne (B158145) to drive the cycloaddition with an azide. youtube.com However, the kinetics of SPAAC are generally slower than CuAAC.

The future lies in expanding the toolbox of mutually orthogonal reactions, which allow for the simultaneous and selective labeling of multiple biomolecules. sigmaaldrich.com The aforementioned Ruthenium-catalyzed cycloadditions (RuAAC) are a prime example, as they are compatible with and orthogonal to CuAAC. octant.bio Another powerful class of bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes. atmiyauni.ac.inresearchgate.net While this reaction does not directly involve the azide group, its development is crucial for multi-target labeling strategies where an azide like 2-(2-Azidoethoxy)tetrahydropyran could be used to label one target, while a tetrazine-alkene pair labels another.

Future research will focus on developing novel reactive partners with improved kinetics and stability, as well as creating paired associative and dissociative reactions that allow for the reversible attachment and release of probes or drugs. nih.govresearchgate.net

| Bioorthogonal Reaction | Reactive Partners | Catalyst | Key Features |

| CuAAC | Azide + Terminal Alkyne | Copper(I) | Fast kinetics, high efficiency; copper toxicity is a concern in vivo. rsc.orgrsc.org |

| SPAAC | Azide + Strained Alkyne (e.g., cyclooctyne) | None (Strain-promoted) | Copper-free, suitable for live-cell imaging; generally slower kinetics than CuAAC. youtube.com |

| RuAAC | Azide + Alkyne | Ruthenium(II) | Orthogonal to CuAAC, yields 1,5-triazole isomer. d-nb.inforsc.org |

| IEDDA | Tetrazine + Strained Alkenes/Alkynes | None | Extremely fast kinetics, orthogonal to azide-alkyne reactions. atmiyauni.ac.inresearchgate.net |

Advancements in Smart Materials and Targeted Delivery Systems

The azide functionality of 2-(2-Azidoethoxy)tetrahydropyran makes it an ideal tool for the construction and functionalization of advanced materials. Through click chemistry, it can be used to precisely attach molecules to polymers, surfaces, and nanoparticles.

"Smart" materials, which respond to specific physical or chemical stimuli like pH, temperature, or light, are a major area of research. nih.gov The azide-alkyne cycloaddition provides a highly efficient method for incorporating responsive units or targeting ligands onto a material's backbone. This allows for the creation of materials that can change their properties on demand, with applications ranging from self-healing polymers to sensitive diagnostic sensors.

In medicine, these principles are being applied to create sophisticated drug delivery systems. Nanoparticles, liposomes, or polymers can be functionalized using the azide handle to create "smart nanovectors" for targeted therapy. For instance, a targeting ligand (like an antibody or peptide) can be "clicked" onto the surface of a drug-loaded nanoparticle, directing it specifically to cancer cells and minimizing side effects on healthy tissue. This approach improves drug bioavailability and allows for controlled release at the target site. nih.gov Emerging systems, such as magnetic molecularly imprinted polymers (MMIPs), combine targeting and stimuli-responsive release, offering a promising strategy to overcome limitations in conventional chemotherapy. The use of bioorthogonal chemistry to engineer cell surfaces for targeted delivery is another rapidly advancing frontier.

| System | Role of 2-(2-Azidoethoxy)tetrahydropyran (via its Azide) | Stimuli for Response | Potential Application |

| Smart Hydrogels | Covalent cross-linking or functionalization of the polymer network. | pH, Temperature, Light | Controlled release of encapsulated agents, tissue engineering scaffolds. nih.gov |

| Functionalized Nanoparticles | Attachment of targeting ligands (antibodies, peptides) or imaging agents. | External (e.g., magnetic field) or Internal (e.g., pH, enzymes). | Targeted drug delivery to tumors, medical imaging. |

| Engineered Cell Surfaces | Metabolic labeling of cell surface glycans with azide groups for subsequent modification. | Bioorthogonal reaction with a probe/drug. | Cell tracking, targeted cell-based therapies. |

| Smart Polymers | Incorporation of responsive side chains or block copolymer synthesis. | pH, Temperature, Redox | Sensors, self-healing materials, controlled drug release. nih.gov |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-azidoethoxy)tetrahydropyran, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves nucleophilic substitution of a tetrahydropyran-derived alcohol with an azide-containing reagent. Key steps include:

- Step 1: Activation of the hydroxyl group in tetrahydropyran derivatives (e.g., via tosylation or mesylation) to enhance leaving-group ability.

- Step 2: Reaction with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (60–80°C) to introduce the azide functionality.

- Yield Optimization: Use excess NaN₃ (5 equivalents) and prolonged reaction times (12–24 hours) to drive the reaction to completion. Purification via silica gel chromatography or recrystallization improves purity (>95%) .

Q. How can the purity and structural integrity of 2-(2-azidoethoxy)tetrahydropyran be validated?

Methodological Answer: Characterization requires a combination of analytical techniques:

- NMR Spectroscopy: Confirm the presence of the azide (-N₃) group via the absence of a proton signal at ~3.5 ppm (δ) for the -CH₂-N₃ moiety. The tetrahydropyran ring protons appear as multiplet signals between 1.4–4.0 ppm .

- FT-IR: Detect the azide stretch at ~2100 cm⁻¹.

- HPLC: Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>97%) .

Q. What are the stability considerations for storing 2-(2-azidoethoxy)tetrahydropyran?

Methodological Answer: Azides are light- and heat-sensitive. Recommended storage conditions:

- Temperature: -20°C in airtight, amber vials to prevent photodegradation.

- Moisture Control: Use molecular sieves or store under inert gas (N₂/Ar) to avoid hydrolysis of the tetrahydropyran ring .

Advanced Research Questions

Q. How can 2-(2-azidoethoxy)tetrahydropyran be utilized in click chemistry for bioconjugation?

Methodological Answer: The azide group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynylated biomolecules (e.g., proteins, oligonucleotides).

- Procedure: React with terminal alkynes (e.g., propargylamine) in the presence of CuSO₄ (catalyst) and sodium ascorbate (reducing agent) in aqueous/organic solvent mixtures (e.g., THF:H₂O).

- Applications: Synthesize antibody-drug conjugates or PEGylated therapeutics. Evidence shows successful conjugation to Rha-PEG3-SMCC scaffolds for targeted drug delivery .

Q. How do steric and electronic effects influence the reactivity of 2-(2-azidoethoxy)tetrahydropyran in substitution reactions?

Methodological Answer: The tetrahydropyran ring’s conformation affects accessibility of the azide group:

- Steric Hindrance: Bulky substituents on the pyran ring reduce reaction rates with large electrophiles (e.g., alkynes in CuAAC).

- Electronic Effects: Electron-withdrawing groups (e.g., acetylated hydroxyls) enhance azide nucleophilicity, improving reaction efficiency. Computational studies (DFT) correlate transition-state stabilization with substituent electronic profiles .

Q. What strategies resolve contradictions in reported reactivity data for azide-containing tetrahydropyran derivatives?

Methodological Answer: Discrepancies often arise from solvent polarity or catalyst loading differences. Systematic approaches include:

- Control Experiments: Compare reaction outcomes in DMSO vs. DMF to assess solvent effects.

- Catalyst Screening: Test Cu(I) sources (e.g., CuBr vs. CuI) and ligands (e.g., TBTA) to optimize regioselectivity.

- Kinetic Studies: Use in-situ IR or NMR to monitor azide consumption rates under varying conditions .

Q. How can 2-(2-azidoethoxy)tetrahydropyran be integrated into PROTAC (Proteolysis-Targeting Chimeras) design?

Methodological Answer: The compound serves as a linker for recruiting E3 ubiquitin ligases. Key steps:

- Functionalization: Attach the azide to a hydroxylamine derivative (e.g., Aminooxy-PEG4-azide) for oxime ligation with ketone-bearing warheads.

- In Vivo Testing: Assess solubility and pharmacokinetics using murine models. Recent studies highlight improved blood-brain barrier penetration for neurodegenerative disease targets .

Q. What are the challenges in scaling up the synthesis of 2-(2-azidoethoxy)tetrahydropyran for preclinical studies?

Methodological Answer: Critical issues include:

- Azide Safety: Implement explosion-proof reactors and dilute reaction conditions to mitigate risks.

- Purification: Replace column chromatography with solvent extraction or crystallization for cost-effective scale-up. Pilot-scale trials achieved 85% yield at 1 kg batch size using ethyl acetate/water partitioning .

Q. How does the tetrahydropyran ring’s stereochemistry affect biological activity in azide-functionalized derivatives?

Methodological Answer: Stereochemical variations (e.g., axial vs. equatorial substituents) influence binding to biological targets. For example:

- Antimicrobial Activity: (2S,3R)-configured derivatives show enhanced inhibition of Leishmania macrophage infectivity compared to (2R,3S) isomers.

- Cholera Toxin Inhibition: Triazole-linked galactopyranosides derived from azide intermediates exhibit IC₅₀ values dependent on ring conformation .

Q. What advanced computational tools predict the metabolic fate of 2-(2-azidoethoxy)tetrahydropyran in drug development?

Methodological Answer: Tools like PISTACHIO and BKMS_METABOLIC model azide reduction pathways and tetrahydropyran ring oxidation. Key findings:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.